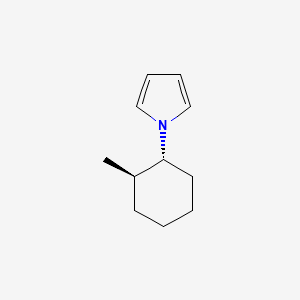
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole is a chiral organic compound featuring a pyrrole ring substituted with a 2-methylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole typically involves the following steps:
Starting Material: The synthesis begins with commercially available (1R,2R)-2-methylcyclohexanol.
Formation of Intermediate: The alcohol group is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with pyrrole in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring using reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Pd/C, hydrogen gas (H2), ethanol as solvent, room temperature.
Substitution: Br2 or I2, Lewis acid catalyst (e.g., AlCl3), DCM as solvent, room temperature.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.
Pathways Involved: The interaction with molecular targets can lead to the modulation of signaling pathways, resulting in the desired biological effects, such as inhibition of inflammation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-((1R,2R)-2-Methylcyclohexyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-((1R,2R)-2-Methylcyclohexyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrrole is unique due to its specific combination of a chiral cyclohexyl group and a pyrrole ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
1-[(1R,2R)-2-methylcyclohexyl]pyrrole |
InChI |
InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h4-5,8-11H,2-3,6-7H2,1H3/t10-,11-/m1/s1 |
Clave InChI |
GDIBAWKDQYPLIJ-GHMZBOCLSA-N |
SMILES isomérico |
C[C@@H]1CCCC[C@H]1N2C=CC=C2 |
SMILES canónico |
CC1CCCCC1N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


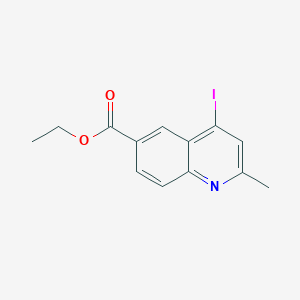
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)
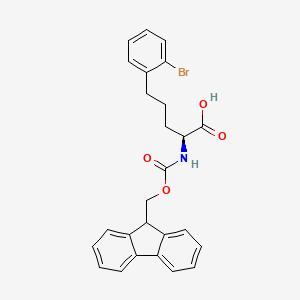
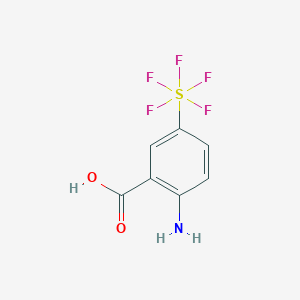
![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
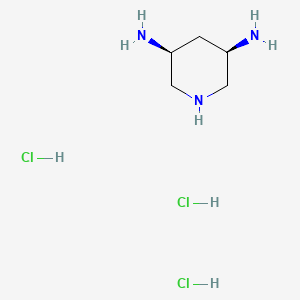
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)

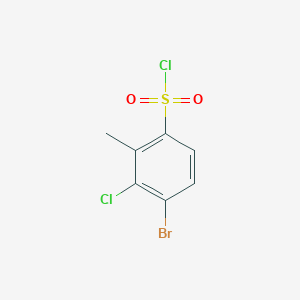
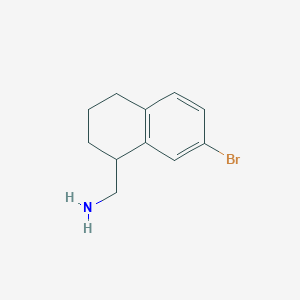
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
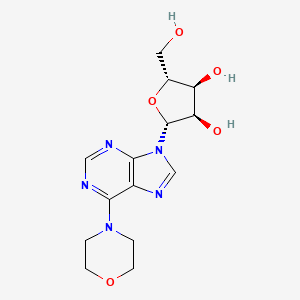
![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
